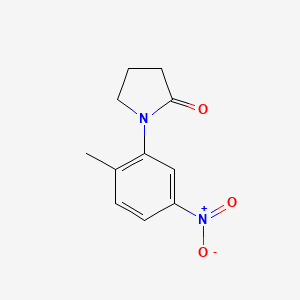

1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone

Description

1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is a substituted pyrrolidinone derivative characterized by a five-membered lactam ring (2-pyrrolidinone) attached to a 2-methyl-5-nitrophenyl group at the 1-position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrimidines and pyridines. Its nitro and methyl substituents on the aromatic ring enhance electron-withdrawing and steric effects, influencing reactivity in nucleophilic substitution and cyclocondensation reactions .

Synthetically, it is often prepared via reactions involving guanidine derivatives or enaminones. Additionally, derivatives of this compound have demonstrated antimicrobial activity, as seen in benzenesulfonamide conjugates tested against S. aureus and E. coli .

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

1-(2-methyl-5-nitrophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12N2O3/c1-8-4-5-9(13(15)16)7-10(8)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

UQBMYBQRYKGOIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Lactam Formation from γ-Aminobutyric Acid Derivatives

One classical approach involves converting γ-aminobutyric acid derivatives into pyrrolidinones via intramolecular cyclization. This method typically employs:

- Activation of the carboxylic acid group using reagents like carbonyldiimidazole (CDI) or thionyl chloride.

- Cyclization through nucleophilic attack of the amino group, forming the lactam ring.

γ-Aminobutyric acid derivative + CDI → γ-aminobutyrolactam (2-pyrrolidinone)

- High yields

- Mild reaction conditions

- Scalability

Direct Cyclization of Amides

Alternatively, acylation of amino acids or their derivatives followed by cyclization under dehydrating conditions (e.g., using polyphosphoric acid) can produce pyrrolidinone rings efficiently.

Specific Synthetic Pathway Based on Multi-Component Reactions (MCRs)

Recent advances in heterocyclic synthesis leverage multi-component reactions to assemble complex molecules efficiently. As noted in recent literature, such as the work by Nguyen et al., MCRs can be employed to synthesize pyrrolone derivatives, which can be further functionalized to obtain the target compound.

Three-Component Reaction Strategy

- Reactants: 2-Methyl-5-nitroaniline, a suitable α,β-unsaturated carbonyl compound (e.g., acrolein or methyl vinyl ketone), and a suitable nitrogen source.

- Conditions: Acidic or basic catalysis in polar solvents such as ethanol, DMSO, or DMF.

- Outcome: Formation of the pyrrolidinone ring fused with the aromatic substituent.

Aromatic amine + α,β-unsaturated carbonyl + nitrogen source → 1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone

This approach offers high atom economy, operational simplicity, and scalability.

Optimization and Scale-Up Considerations

- Catalysts: Palladium or copper catalysts are preferred for cross-coupling steps, with ligand optimization to improve yields.

- Solvents: Polar aprotic solvents like DMF, DMSO, or tetrahydrofuran are suitable for facilitating nucleophilic substitutions and coupling reactions.

- Temperature: Reactions are typically conducted at ambient to moderate temperatures (0–80°C) to balance reaction rate and selectivity.

- Purification: Crystallization and chromatography are employed for purification, with attention to removing residual catalysts and byproducts.

Summary of Key Reaction Parameters

| Step | Reagents & Conditions | Catalyst | Solvent | Temperature | Yield/Notes |

|---|---|---|---|---|---|

| Lactam formation | CDI or SOCl₂, dehydration | - | Ethanol, THF | Room temp | High yield, scalable |

| Aromatic substitution | Halogenation, cross-coupling | Pd or Cu | DMSO, DMF | 25–80°C | Efficient coupling |

| Multi-component synthesis | Aromatic amine + unsaturated carbonyl | Acid/base | Ethanol, DMSO | 0–80°C | High atom economy |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 5-position undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating bioactive intermediates.

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or Raney Nickel

-

Solvent : Ethanol or methanol

-

Pressure : 1–3 atm H₂

-

Temperature : 25–50°C

Example :

Reduction of 1-(2-methyl-5-nitrophenyl)-2-pyrrolidinone yields 1-(2-methyl-5-aminophenyl)-2-pyrrolidinone, a precursor for antibacterial agents .

| Parameter | Value |

|---|---|

| Reaction Yield | 85–92% |

| Reaction Time | 4–6 hours |

| Purity (HPLC) | ≥98% |

Nucleophilic Substitution at the Lactam Carbonyl

The carbonyl group at the 2-position participates in nucleophilic acyl substitution reactions, enabling the formation of hydrazides, amides, and esters.

Key Reactions :

-

With Hydrazine : Forms 1-(2-methyl-5-nitrophenyl)pyrrolidine-2-carbohydrazide, a versatile intermediate for synthesizing triazole and thiadiazine derivatives .

-

With Sulfamoylphenyl Amines : Produces carboxamide derivatives with demonstrated antibacterial activity against Pseudomonas aeruginosa and Listeria monocytogenes (MIC: 7.8 µg/mL) .

Reaction Conditions :

-

Reagents : Hydrazine hydrate, sulfamoylphenyl amines

-

Solvent : Ethanol or DMF

-

Temperature : 80–100°C

Oxidation of the Methyl Group

The methyl group (-CH₃) at the 2-position can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions.

Reaction Conditions :

-

Oxidizing Agent : KMnO₄ in acidic or alkaline medium

-

Solvent : Water or acetic acid

-

Temperature : 60–80°C

Example :

Oxidation yields 1-(5-nitro-2-carboxyphenyl)-2-pyrrolidinone, though this reaction is less commonly utilized due to competing decomposition pathways.

Autoxidation and Stability Considerations

Under aerobic conditions, pyrrolidinone derivatives are prone to autoxidation at the α-carbon, forming hydroperoxides. This reactivity is critical in solvent applications (e.g., NMP) .

Example :

this compound can form 5-hydroperoxy derivatives in the presence of air, which may oxidize phosphine ligands in catalytic reactions .

| Factor | Impact |

|---|---|

| Air Exposure | Accelerates hydroperoxide formation |

| Light Exposure | Increases decomposition rate |

| Storage Temperature | Stable at ≤25°C |

Cycloaddition and Ring-Opening Reactions

The pyrrolidinone ring participates in cycloaddition reactions with strained systems like donor–acceptor cyclopropanes, enabling the synthesis of polycyclic frameworks .

Example :

Reaction with donor–acceptor cyclopropanes under Lewis acid catalysis (e.g., Sc(OTf)₃) generates γ-amino esters, which lactamize to form 1,5-substituted pyrrolidin-2-ones .

Scientific Research Applications

1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: Studied for its antibacterial activity against various bacterial strains.

Medicine: Potential use in the development of new antibacterial agents to combat drug-resistant bacterial infections.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The antibacterial activity of 1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the cell wall, leading to bacterial cell death .

Comparison with Similar Compounds

1-(4-(Dimethylamino)phenyl)-2-pyrrolidinone Derivatives

- Structure: Features a 4-(dimethylamino)phenyl group instead of 2-methyl-5-nitrophenyl.

- Properties: The electron-donating dimethylamino group enhances solubility and alters electronic properties, favoring interactions in anticancer applications.

- Applications : These derivatives are synthesized via acid hydrazide intermediates and evaluated for anticancer activity, showing distinct mechanisms compared to nitro-substituted analogues .

1-(3-Nitrophenyl)pyrrolidine-2,3-dione

- Structure: Contains a 3-nitrophenyl group and an additional ketone at the 3-position of the pyrrolidinone ring.

- Synthesis : Prepared by reacting 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one with methylamine, yielding a fused dione structure.

- Reactivity: The dual carbonyl groups increase electrophilicity, enabling diverse cycloaddition reactions absent in the monoketone parent compound .

1-(5-Bromo-2-nitrophenyl)pyrrolidine

- Structure : Substituted with bromine at the 5-position and nitro at the 2-position of the phenyl ring.

Physicochemical Properties

Antimicrobial Activity

- 1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives : Exhibit MIC values of 12.5–50 μg/mL against Gram-positive and Gram-negative bacteria, attributed to the nitro group’s electron-withdrawing effects enhancing membrane penetration .

- N-Methylpyrrolidone (NMP) : Lacks antimicrobial activity but is widely used as a pharmaceutical excipient due to low toxicity .

Anticancer Potential

- Pyrimidin-2-amine derivatives from this compound: Demonstrated kinase inhibition in Imatinib precursors, highlighting structural versatility in drug design .

Biological Activity

1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidinone ring with a nitrophenyl substituent, which contributes to its biological activity. The presence of the nitro group is significant as it can undergo reduction to form an amino group, enhancing its reactivity and potential interactions with biological targets.

Antibacterial Activity:

The antibacterial properties of this compound are primarily attributed to its ability to disrupt bacterial cell wall synthesis. It targets specific enzymes involved in peptidoglycan biosynthesis, crucial for maintaining cell wall integrity. By inhibiting these enzymes, the compound leads to bacterial cell lysis and death.

Anticancer Activity:

Research indicates that this compound exhibits anticancer effects against various cancer cell lines. For instance, it has shown cytotoxicity towards A549 lung adenocarcinoma cells, with structure-dependent activity observed among different derivatives. In vitro studies demonstrated that certain modifications to the compound could enhance its potency against cancer cells while minimizing toxicity to normal cells .

Antibacterial Activity

A study evaluated the antibacterial efficacy of 3-substituted derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, outperforming standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 3.12 | MRSA |

| Derivative B | 6.25 | MSSA |

| Derivative C | 12.5 | E. coli |

Anticancer Activity

In another study focused on anticancer properties, various derivatives were tested against A549 cells. The findings revealed that compounds with specific structural features showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 1 | 15 | A549 |

| Compound 2 | 25 | HeLa |

| Compound 3 | 10 | HCT116 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methyl-5-nitrophenyl)-2-pyrrolidinone, and what intermediates are critical in its preparation?

- Methodological Answer : The compound can be synthesized via condensation reactions involving nitro-substituted aniline derivatives. For example, 2-methyl-5-nitroaniline can react with cyanamide to form a guanidine intermediate, which is then cyclized with a pyrrolidinone precursor under refluxing isopropanol . Key intermediates include 1-(2-methyl-5-nitrophenyl)guanidine, which ensures proper nitro-group positioning. Characterization of intermediates via NMR and mass spectrometry is essential to confirm structural integrity.

Q. How can spectroscopic methods (e.g., NMR, IR) be employed to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrophenyl groups) and pyrrolidinone ring protons (δ 2.5–3.5 ppm for methylene groups).

- IR Spectroscopy : Confirm the presence of a nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and lactam carbonyl (C=O stretch at ~1680 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 235.1 for C₁₁H₁₀N₂O₃).

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental handling of this compound?

- Methodological Answer :

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . Pre-saturate solvents with nitrogen to avoid nitro-group degradation.

- Stability : Store at –20°C under inert conditions; monitor for nitro-group reduction or hydrolysis via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

- Methodological Answer :

- Catalysis : Screen palladium or copper catalysts for nitro-group retention during cyclization.

- Solvent Effects : Compare yields in aprotic (e.g., THF) vs. protic (e.g., isopropanol) solvents. Evidence suggests isopropanol enhances cyclization efficiency .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time while maintaining >80% yield .

Q. What computational strategies are used to predict the bioactivity or binding modes of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes) using the nitro group as a key pharmacophore. Validate predictions with in vitro MIC assays .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with antibacterial activity to design analogs with enhanced potency .

Q. How can contradictory data on the antibacterial activity of this compound be resolved?

- Methodological Answer :

- Dose-Response Studies : Establish a standardized MIC protocol across labs to minimize variability.

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Strain-Specific Testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains to clarify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.